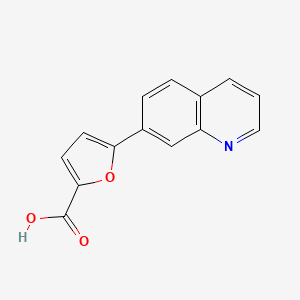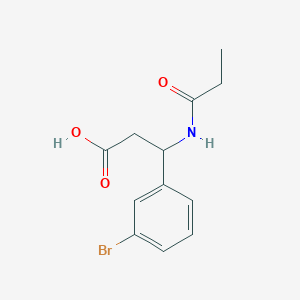
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid, also known as BrPA, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. BrPA belongs to the family of alkylating agents, which are known for their ability to modify DNA and RNA molecules, leading to cell death.
Wirkmechanismus
The mechanism of action of 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid is not fully understood, but it is thought to involve the inhibition of glycolysis, the process by which cells convert glucose into energy. This compound has been shown to inhibit the activity of hexokinase, an enzyme that is involved in the first step of glycolysis. This inhibition leads to a decrease in ATP production, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen. In addition, this compound has been shown to induce autophagy, a process by which cells recycle damaged or unwanted cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid is that it is relatively easy to synthesize and can be obtained in large quantities. Another advantage is that it has been shown to be effective against a variety of cancer cell lines. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid. One area of research is to further elucidate its mechanism of action, particularly with regard to its effects on glycolysis. Another area of research is to investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for more studies to investigate the safety and toxicity of this compound in animal models and in humans.
Synthesemethoden
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid can be synthesized through a multi-step process that involves the reaction of 3-bromobenzaldehyde with propanoyl chloride, followed by the reaction of the resulting product with 3-aminopropionic acid. This process yields this compound, which is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromophenyl)-3-(propanoylamino)propanoic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. This compound has also been shown to inhibit the growth of tumors in animal models of cancer.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-3-(propanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-11(15)14-10(7-12(16)17)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDURHXZODNNQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
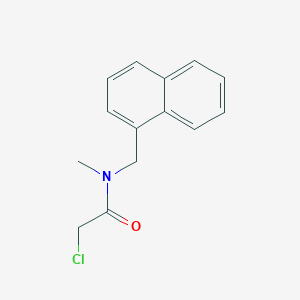
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

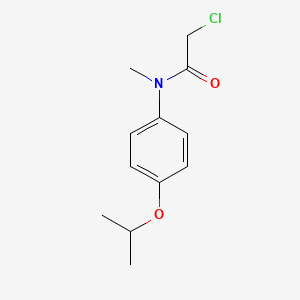

![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
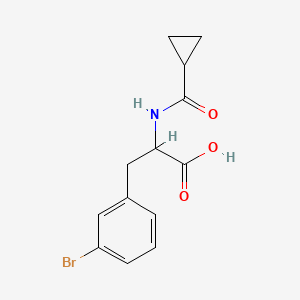
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
